Cas no 941926-86-9 (6-4-(2-chlorophenyl)piperazine-1-carbonyl-5-methoxy-2-(4-methylphenyl)-2,3-dihydropyridazin-3-one)

6-4-(2-Chlorophenyl)piperazine-1-carbonyl-5-methoxy-2-(4-methylphenyl)-2,3-dihydropyridazin-3-one is a structurally complex heterocyclic compound featuring a pyridazinone core integrated with a piperazine moiety. Its design combines a 2-chlorophenyl group and a 4-methylphenyl substituent, enhancing its potential for selective binding interactions. The presence of a methoxy group at the 5-position and a carbonyl linkage to the piperazine ring contributes to its stability and reactivity profile. This compound is of interest in medicinal chemistry due to its potential as a scaffold for developing biologically active molecules, particularly in targeting central nervous system (CNS) receptors or enzymes. Its well-defined structure allows for precise modifications to optimize pharmacokinetic properties.
6-4-(2-chlorophenyl)piperazine-1-carbonyl-5-methoxy-2-(4-methylphenyl)-2,3-dihydropyridazin-3-one structure
941926-86-9 structure
商品名:6-4-(2-chlorophenyl)piperazine-1-carbonyl-5-methoxy-2-(4-methylphenyl)-2,3-dihydropyridazin-3-one
CAS番号:941926-86-9
MF:C23H23ClN4O3
メガワット:438.906724214554
CID:6086596
PubChem ID:16825942

6-4-(2-chlorophenyl)piperazine-1-carbonyl-5-methoxy-2-(4-methylphenyl)-2,3-dihydropyridazin-3-one 化学的及び物理的性質

名前と識別子

    • 6-4-(2-chlorophenyl)piperazine-1-carbonyl-5-methoxy-2-(4-methylphenyl)-2,3-dihydropyridazin-3-one
    • 6-[4-(2-chlorophenyl)piperazine-1-carbonyl]-5-methoxy-2-(4-methylphenyl)pyridazin-3-one
    • 3(2H)-Pyridazinone, 6-[[4-(2-chlorophenyl)-1-piperazinyl]carbonyl]-5-methoxy-2-(4-methylphenyl)-
    • AKOS024628913
    • F2213-0406
    • 6-(4-(2-chlorophenyl)piperazine-1-carbonyl)-5-methoxy-2-(p-tolyl)pyridazin-3(2H)-one
    • 941926-86-9
    • 6-[4-(2-chlorophenyl)piperazine-1-carbonyl]-5-methoxy-2-(4-methylphenyl)-2,3-dihydropyridazin-3-one
    • インチ: 1S/C23H23ClN4O3/c1-16-7-9-17(10-8-16)28-21(29)15-20(31-2)22(25-28)23(30)27-13-11-26(12-14-27)19-6-4-3-5-18(19)24/h3-10,15H,11-14H2,1-2H3
    • InChIKey: VKNNZPGYDAIINM-UHFFFAOYSA-N
    • ほほえんだ: C1(=O)N(C2=CC=C(C)C=C2)N=C(C(N2CCN(C3=CC=CC=C3Cl)CC2)=O)C(OC)=C1

計算された属性

  • せいみつぶんしりょう: 438.1458683g/mol
  • どういたいしつりょう: 438.1458683g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 5
  • 重原子数: 31
  • 回転可能化学結合数: 4
  • 複雑さ: 739
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.7
  • トポロジー分子極性表面積: 65.4Ų

6-4-(2-chlorophenyl)piperazine-1-carbonyl-5-methoxy-2-(4-methylphenyl)-2,3-dihydropyridazin-3-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F2213-0406-3mg
6-[4-(2-chlorophenyl)piperazine-1-carbonyl]-5-methoxy-2-(4-methylphenyl)-2,3-dihydropyridazin-3-one
941926-86-9 90%+
3mg
$63.0 2023-05-16
Life Chemicals
F2213-0406-10mg
6-[4-(2-chlorophenyl)piperazine-1-carbonyl]-5-methoxy-2-(4-methylphenyl)-2,3-dihydropyridazin-3-one
941926-86-9 90%+
10mg
$79.0 2023-05-16
Life Chemicals
F2213-0406-15mg
6-[4-(2-chlorophenyl)piperazine-1-carbonyl]-5-methoxy-2-(4-methylphenyl)-2,3-dihydropyridazin-3-one
941926-86-9 90%+
15mg
$89.0 2023-05-16
Life Chemicals
F2213-0406-5μmol
6-[4-(2-chlorophenyl)piperazine-1-carbonyl]-5-methoxy-2-(4-methylphenyl)-2,3-dihydropyridazin-3-one
941926-86-9 90%+
5μl
$63.0 2023-05-16
Life Chemicals
F2213-0406-4mg
6-[4-(2-chlorophenyl)piperazine-1-carbonyl]-5-methoxy-2-(4-methylphenyl)-2,3-dihydropyridazin-3-one
941926-86-9 90%+
4mg
$66.0 2023-05-16
Life Chemicals
F2213-0406-2μmol
6-[4-(2-chlorophenyl)piperazine-1-carbonyl]-5-methoxy-2-(4-methylphenyl)-2,3-dihydropyridazin-3-one
941926-86-9 90%+
2μl
$57.0 2023-05-16
Life Chemicals
F2213-0406-30mg
6-[4-(2-chlorophenyl)piperazine-1-carbonyl]-5-methoxy-2-(4-methylphenyl)-2,3-dihydropyridazin-3-one
941926-86-9 90%+
30mg
$119.0 2023-05-16
Life Chemicals
F2213-0406-5mg
6-[4-(2-chlorophenyl)piperazine-1-carbonyl]-5-methoxy-2-(4-methylphenyl)-2,3-dihydropyridazin-3-one
941926-86-9 90%+
5mg
$69.0 2023-05-16
Life Chemicals
F2213-0406-1mg
6-[4-(2-chlorophenyl)piperazine-1-carbonyl]-5-methoxy-2-(4-methylphenyl)-2,3-dihydropyridazin-3-one
941926-86-9 90%+
1mg
$54.0 2023-05-16
Life Chemicals
F2213-0406-25mg
6-[4-(2-chlorophenyl)piperazine-1-carbonyl]-5-methoxy-2-(4-methylphenyl)-2,3-dihydropyridazin-3-one
941926-86-9 90%+
25mg
$109.0 2023-05-16

6-4-(2-chlorophenyl)piperazine-1-carbonyl-5-methoxy-2-(4-methylphenyl)-2,3-dihydropyridazin-3-one 関連文献

6-4-(2-chlorophenyl)piperazine-1-carbonyl-5-methoxy-2-(4-methylphenyl)-2,3-dihydropyridazin-3-oneに関する追加情報

Comprehensive Analysis of 6-4-(2-chlorophenyl)piperazine-1-carbonyl-5-methoxy-2-(4-methylphenyl)-2,3-dihydropyridazin-3-one (CAS No. 941926-86-9)

The compound 6-4-(2-chlorophenyl)piperazine-1-carbonyl-5-methoxy-2-(4-methylphenyl)-2,3-dihydropyridazin-3-one (CAS No. 941926-86-9) is a structurally complex molecule that has garnered significant attention in pharmaceutical and biochemical research. Its unique piperazine and dihydropyridazinone moieties make it a promising candidate for various therapeutic applications. Researchers are particularly interested in its potential as a modulator of central nervous system (CNS) receptors, given its structural similarity to other bioactive compounds targeting neurotransmitter pathways.

One of the most frequently searched questions about this compound is: "What are the potential applications of 6-4-(2-chlorophenyl)piperazine-1-carbonyl-5-methoxy-2-(4-methylphenyl)-2,3-dihydropyridazin-3-one?" Preliminary studies suggest it may interact with serotonin and dopamine receptors, which are critical in mood regulation and cognitive function. This aligns with current trends in neuroscience, where there is growing interest in novel neuroactive compounds for addressing mental health challenges.

The synthetic pathway for CAS No. 941926-86-9 involves multi-step organic reactions, including amidation and cyclization processes. Its 2-chlorophenyl and 4-methylphenyl substituents contribute to its lipophilicity, a property often explored in drug design to enhance blood-brain barrier (BBB) penetration. This characteristic is particularly relevant given the increasing focus on BBB-permeable therapeutics in neurodegenerative disease research.

Another hot topic in searches relates to "structural analogs of 6-4-(2-chlorophenyl)piperazine-1-carbonyl-5-methoxy-2-(4-methylphenyl)-2,3-dihydropyridazin-3-one". The scientific community is actively investigating how modifications to its methoxy group or piperazine ring might alter its bioactivity. Such structure-activity relationship (SAR) studies are crucial for optimizing lead compounds in drug discovery pipelines.

From a physicochemical perspective, this compound exhibits moderate solubility in organic solvents, which is typical for molecules containing both aromatic rings and polar functional groups. Its melting point and stability profile make it suitable for various formulation studies, a topic of particular interest to pharmaceutical chemists searching for "formulation strategies for poorly water-soluble compounds".

Recent advancements in computational chemistry have enabled more efficient study of this molecule's 3D conformation and molecular docking potential. Many researchers are querying "in silico prediction models for 6-4-(2-chlorophenyl)piperazine derivatives", reflecting the growing integration of AI in drug discovery. These computational approaches help predict binding affinities and metabolic pathways before costly laboratory synthesis.

The patent landscape surrounding CAS No. 941926-86-9 reveals several applications in CNS disorders and inflammatory conditions. Intellectual property searches often focus on "patent expiration dates for piperazine-containing pharmaceuticals", indicating commercial interest in this chemical class. Its structural features share similarities with several FDA-approved drugs, though its specific therapeutic indications remain under investigation.

Analytical characterization of this compound typically employs HPLC, mass spectrometry, and NMR spectroscopy. The scientific community frequently searches for "HPLC methods for 6-4-(2-chlorophenyl)piperazine-1-carbonyl derivatives", highlighting the need for robust quality control protocols. The 5-methoxy group in particular serves as a useful spectroscopic handle for structural verification.

In the context of green chemistry initiatives, researchers are exploring more sustainable synthetic routes to this molecule. Search trends show increasing interest in "catalytic methods for piperazine-carbonyl bond formation" and "solvent-free synthesis of dihydropyridazinones". These developments align with the pharmaceutical industry's push toward environmentally friendly manufacturing processes.

The toxicological profile of 6-4-(2-chlorophenyl)piperazine-1-carbonyl-5-methoxy-2-(4-methylphenyl)-2,3-dihydropyridazin-3-one remains an active area of investigation. Preclinical studies are evaluating its ADME properties (absorption, distribution, metabolism, and excretion), a common search topic among pharmacologists. Understanding these parameters is essential for assessing its therapeutic index and potential clinical utility.

As research progresses, the scientific literature continues to expand regarding this compound's molecular mechanisms and biological targets. Its development reflects broader trends in precision medicine and targeted therapeutics, particularly in neurological and psychiatric applications. The integration of omics technologies (genomics, proteomics) with traditional pharmacology offers exciting possibilities for understanding its full potential.

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